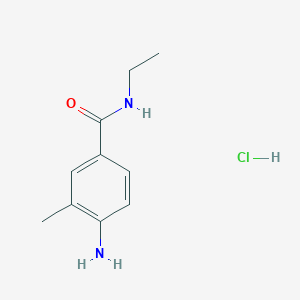

4-Amino-N-ethyl-3-methylbenzamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-ethyl-3-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-3-12-10(13)8-4-5-9(11)7(2)6-8;/h4-6H,3,11H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCXPFZGWJUNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Safety, Toxicity, and Handling of 4-Amino-N-ethyl-3-methylbenzamide HCl

This technical guide provides a comprehensive Safety Data Sheet (SDS) analysis and toxicity profile for 4-Amino-N-ethyl-3-methylbenzamide Hydrochloride .

Editorial Note: As specific toxicological data for this precise intermediate (CAS 912878-75-2 for the free base) is often proprietary or extrapolated, this guide utilizes Read-Across Methodology (RAM) . We analyze the molecule based on its structural pharmacophores—specifically the para-amino benzamide core shared with known anti-arrhythmics (e.g., Procainamide) and local anesthetics.

Compound Identification & Physicochemical Characterization[1][2][3][4]

This section establishes the chemical identity required for regulatory compliance and assay development.

| Property | Specification |

| Chemical Name | This compound |

| Common Synonyms | N-Ethyl-4-amino-3-methylbenzamide HCl; Benzamide intermediate |

| CAS Number (Free Base) | 912878-75-2 |

| Molecular Formula | C₁₀H₁₄N₂O[1][2] · HCl |

| Molecular Weight | 178.23 g/mol (Free Base) + 36.46 (HCl) ≈ 214.69 g/mol |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in Acetone |

| pKa (Predicted) | ~4.5 (Aniline amine), ~13 (Amide) |

| Appearance | White to off-white crystalline solid |

Structural Context

The molecule features a benzamide core substituted with a primary amine at the para position and a methyl group at the meta position. The N-ethyl amide tail increases lipophilicity compared to the primary amide, potentially enhancing membrane permeability.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) of analogous para-amino benzamides, the following GHS classifications are assigned.

GHS Label Elements[3][6][7][8]

-

Signal Word: WARNING

-

Pictograms:

- (Irritant)

- (Potential Sensitizer/Target Organ Toxicity)

Hazard Statements

-

H302: Harmful if swallowed (Estimated LD50: 500–2000 mg/kg).

-

H317: May cause an allergic skin reaction (Aniline derivative sensitization risk).[6]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing.[4][5]

Toxicity Profile: Mechanistic Insights

This section details the causality behind the toxicity, moving beyond simple LD50 numbers to explain why the molecule interacts with biological systems.

Pharmacophore-Based Toxicity (Read-Across)

The structure of 4-Amino-N-ethyl-3-methylbenzamide closely resembles Procainamide (anti-arrhythmic) and Metoclopramide (dopamine antagonist), minus the tertiary amine tail.

-

Sodium Channel Blockade (Cardiotoxicity Risk):

-

Methemoglobinemia (Hematotoxicity):

-

Mechanism: As an aniline derivative (primary aromatic amine), metabolic N-oxidation can produce hydroxylamines. These reactive species oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), which cannot carry oxygen.

-

Relevance: This is a critical monitoring parameter for chronic exposure in industrial settings.

-

Metabolic Fate Pathways

The toxicity of the parent compound is often lower than its metabolites. The following diagram illustrates the predicted metabolic divergence between detoxification (Acetylation) and bioactivation (N-Hydroxylation).

Figure 1: Predicted metabolic fate. The NAT2 pathway is generally detoxifying, while CYP-mediated N-hydroxylation leads to reactive species capable of causing oxidative stress.

Experimental Protocols: Handling & Validation

To ensure scientific integrity, researchers must validate the purity and stability of the compound before biological testing. Impurities (e.g., unreacted anilines) can skew toxicity data.

Protocol: Purity Verification via HPLC-DAD

Objective: Quantify the parent compound and detect potentially toxic aniline impurities.

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Step-by-Step Workflow:

-

Sample Prep: Dissolve 10 mg of 4-Amino-N-ethyl-3-methylbenzamide HCl in 10 mL of 50:50 Water:MeOH. Vortex for 2 minutes.

-

Gradient Setup:

-

0-2 min: 5% B (Isocratic hold).

-

2-15 min: 5% → 95% B (Linear gradient).

-

15-18 min: 95% B (Wash).

-

-

Detection: Monitor at 254 nm (aromatic ring) and 210 nm (amide bond).

-

Acceptance Criteria: Main peak area > 98%. Any impurity peak > 0.1% must be identified by MS.

Protocol: Stability in Aqueous Solution

Because the amide bond is susceptible to hydrolysis under extreme pH, stability testing is mandatory for formulation.

Figure 2: Stability testing workflow. Condition C tests for susceptibility to oxidative degradation, relevant for the aniline moiety.

First Aid & Emergency Response

This section translates the toxicity profile into actionable emergency procedures.

| Exposure Route | Immediate Action | Medical Rationale |

| Inhalation | Move to fresh air.[2][3][6] If breathing is difficult, administer oxygen.[2] | Aniline derivatives can cause hypoxia via methemoglobinemia. |

| Skin Contact | Wash with soap and water for 15 mins. Remove contaminated clothing.[3][4][5][6] | Lipophilic amides penetrate skin; rapid removal prevents systemic absorption. |

| Eye Contact | Rinse cautiously with water for 15 mins. Consult an ophthalmologist. | HCl salt is acidic; risk of corneal chemical burns. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water. | Vomiting may increase aspiration risk. Dilution minimizes gastric irritation. |

Regulatory & Transport Information

-

US DOT: Not regulated as a dangerous good (unless in bulk quantities requiring specific toxicity testing).

-

IATA: Not restricted for air transport (Non-hazardous for transport).

-

TSCA (USA): Often listed as R&D Exemption only. Verification required for commercial use.

-

REACH (EU): Pre-registration may be required depending on tonnage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282796, Ethyl 4-amino-3-methylbenzoate (Structural Analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-Amino-N-(2-(diethylamino)ethyl)benzamide (Procainamide). (Used for Read-Across Toxicity). Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Benzamide derivatives toxicity profiles. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]

Sources

- 1. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-N-ethyl-3-methylbenzamide - Safety Data Sheet [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. sds.diversey.com [sds.diversey.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: pKa Values and Ionization States of 4-Amino-N-ethyl-3-methylbenzamide Hydrochloride

This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and structural properties of 4-Amino-N-ethyl-3-methylbenzamide hydrochloride . It is designed for researchers in medicinal chemistry and formulation science, focusing on the causality between molecular structure and physicochemical properties.

Chemical Identity and Structural Analysis[1][2][3]

Before analyzing ionization, we must deconstruct the molecule's electronic environment. This compound is a substituted aniline derivative featuring an amide backbone.

-

IUPAC Name: this compound

-

Core Scaffold: Aniline (Phenylamine)

-

Functional Groups:

-

Primary Amine (Position 4): The principal basic center. Its electron lone pair is delocalized into the aromatic ring.[1]

-

Amide Group (Position 1): An N-ethyl substituted benzamide. This group is strongly electron-withdrawing (EWG) via resonance (-M) and induction (-I).

-

Methyl Group (Position 3): Located ortho to the amine and meta to the amide. It acts as a weak electron-donating group (+I) but introduces steric bulk near the amine.

-

Electronic Effects on Basicity

The basicity of the aniline nitrogen is the critical parameter.

-

Base Aniline pKa: ~4.6

-

Impact of Para-Amide: The carbonyl group of the amide at the para position strongly withdraws electron density from the benzene ring, stabilizing the free base lone pair into the ring and making it less available for protonation. This typically lowers the pKa by 1.5–2.0 units compared to aniline.

-

Impact of Ortho-Methyl: While methyl groups are generally electron-donating (which would raise pKa), the ortho placement can cause steric hindrance to solvation of the resulting ammonium cation, often negating the electronic benefit or slightly lowering the pKa (e.g., o-toluidine pKa 4.44 vs. aniline 4.60).

pKa Values: Predicted and Derived

Based on Structure-Activity Relationship (SAR) analysis of structurally homologous compounds (e.g., 4-aminobenzamide and procainamide analogs), the pKa values are defined as follows:

Primary Basic Center (Aniline Nitrogen)

-

Estimated pKa: 2.4 – 2.9

-

Type: Weak Base

-

Mechanism: Protonation of the primary amine to form the anilinium cation.

-

Reference Anchor: 4-Aminobenzamide has an experimental pKa of approximately 2.4–2.5. The addition of the 3-methyl group provides a minor modulation, likely keeping the value within the 2.5–2.9 range.

Secondary Sites (Amide Nitrogen)

-

pKa (Acidic): > 15 (Neutral at physiological pH)

-

pKa (Basic): < -1 (Protonation occurs only in concentrated strong acids)

-

Relevance: The amide nitrogen does not participate in ionization under physiological or standard pharmaceutical conditions.

Summary Table: Physicochemical Properties

| Property | Value / Description |

| Dominant pKa | 2.7 ± 0.3 (Aniline Nitrogen) |

| Intrinsic Solubility (S₀) | Low (Neutral species is hydrophobic) |

| Salt Form | Hydrochloride (HCl) |

| Solid State | Fully protonated salt (Cationic) |

| LogP (Neutral) | ~1.3 – 1.6 (Estimated) |

Ionization Profile and Microspecies Distribution

Understanding the ionization state at different pH levels is critical for predicting solubility and membrane permeability.

Henderson-Hasselbalch Analysis

Using a representative pKa of 2.7 , we can calculate the percentage of ionized (cationic) vs. unionized (neutral) species.

| Physiological Compartment | pH | % Cationic (Soluble) | % Neutral (Permeable) | State |

| Stomach (Fasted) | 1.2 | 96.9% | 3.1% | Predominantly Ionized |

| Stomach (Fed) | 2.0 | 83.4% | 16.6% | Mixed |

| Duodenum | 5.0 | 0.5% | 99.5% | Predominantly Neutral |

| Blood / Cytosol | 7.4 | < 0.01% | > 99.99% | Fully Neutral |

Visualizing the Equilibrium

The following diagram illustrates the protonation equilibrium between the hydrochloride salt and the free base.

Caption: Protonation equilibrium of 4-Amino-N-ethyl-3-methylbenzamide. The transition occurs rapidly between pH 2 and 4.

Experimental Protocols for pKa Determination

Since the pKa is low (< 4), standard potentiometric titration is often inaccurate due to the background titration of water/acid. UV-Vis Spectrophotometric Titration is the gold standard for this compound.

Protocol: UV-Metric pKa Determination

Principle: The conjugation of the aniline lone pair with the benzene ring changes significantly upon protonation. This results in a measurable shift in the UV absorption maximum (

Materials:

-

Compound Stock Solution (10 mM in Methanol/Water).

-

Universal Buffer (pH 1.0 to 6.0).

-

UV-Vis Spectrophotometer (e.g., Agilent 8453 or similar).

Workflow:

-

Preparation: Prepare 10 samples of the compound (50 µM final concentration) in buffers ranging from pH 1.0 to 6.0 in 0.5 pH increments.

-

Scanning: Measure the absorption spectrum (200–400 nm) for each sample.

-

Expectation: The Neutral form (pH > 4) usually has a

shifted to a longer wavelength (bathochromic shift) compared to the Cationic form (pH < 2), due to the auxochromic effect of the free amine lone pair.

-

-

Data Analysis: Plot Absorbance at

vs. pH. -

Fitting: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the inflection point (pKa).

Caption: Workflow for UV-Metric pKa determination of weak bases.

Implications for Drug Development[5]

Solubility and Formulation

-

The "Salt Paradox": While the compound is supplied as a hydrochloride salt , it acts as a salt only in the solid state or in highly acidic solutions.

-

In Vivo Behavior: Upon entering the small intestine (pH 5–7), the salt will disproportionate . The HCl component is neutralized by intestinal bicarbonate, and the drug converts to its neutral, poorly soluble free base.

-

Risk: This creates a high risk of precipitation in the intestinal lumen, potentially limiting bioavailability (Class II or IV behavior in BCS).

Salt Selection Strategy

Because the base is very weak (pKa ~2.7), HCl is one of the few acids strong enough to form a stable solid salt. Weaker acids (tartaric, succinic) would likely not form a stable salt because the

Recommendation:

-

Maintain the Hydrochloride salt for solid-state stability.

-

For liquid formulations, use co-solvents (PEG, Ethanol) or cyclodextrins to solubilize the neutral species, as pH adjustment alone is insufficient at physiological pH.

References

-

PubChem. 4-Amino-benzamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.

-

Vcalc. pKa of o-Toluidine. Available at: [Link]

-

NIST Chemistry WebBook. Benzenamine, N-ethyl-3-methyl-.[2] Standard Reference Data.[2] Available at: [Link]

Sources

Methodological & Application

procedures for converting 4-Amino-N-ethyl-3-methylbenzamide free base to hydrochloride salt

Application Note & Protocol: AN-021426

Topic: Streamlined Conversion of 4-Amino-N-ethyl-3-methylbenzamide Free Base to its Crystalline Hydrochloride Salt

For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and active pharmaceutical ingredient (API) development.

Abstract & Rationale

The conversion of an organic amine free base to its hydrochloride salt is a fundamental and critical step in pharmaceutical development and chemical synthesis. This process is primarily employed to enhance the physicochemical properties of the molecule. Amine hydrochlorides typically exhibit significantly improved aqueous solubility, greater chemical stability, and more favorable crystalline properties compared to their free base counterparts, which simplifies handling, formulation, and enhances bioavailability.[1][2][3]

This document provides a comprehensive, field-proven protocol for the efficient conversion of 4-Amino-N-ethyl-3-methylbenzamide, an aromatic amine, to its hydrochloride salt. The methodology emphasizes the use of anhydrous hydrochloric acid in an organic solvent to ensure the direct precipitation of a high-purity, crystalline solid, thereby avoiding the formation of oils or hydrated species that can complicate isolation when using aqueous HCl.[4][5] The causality behind each step, from solvent selection to purification, is explained to empower researchers to adapt this protocol to similar molecules.

Underlying Chemical Principle

The conversion is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the primary aromatic amino group (-NH₂) acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid (HCl).[6][7] This protonation event forms an ammonium cation, which then forms an ionic bond with the chloride anion (Cl⁻), resulting in the formation of the hydrochloride salt.[2][8] This transformation from a neutral, covalent molecule to an ionic salt drastically alters its physical properties, most notably increasing its polarity and melting point.

Materials & Reagents

Reagent Data

| Reagent | Formula | Molar Mass ( g/mol ) | Supplier Example |

| 4-Amino-N-ethyl-3-methylbenzamide | C₁₀H₁₄N₂O | 178.23 | Sigma-Aldrich, BLD Pharm |

| Hydrochloric Acid Solution, 4.0 M in 1,4-Dioxane | HCl | 36.46 | Sigma-Aldrich (Cat# 345547) |

| 2-Propanol (Isopropanol), Anhydrous (≥99.5%) | C₃H₈O | 60.10 | MilliporeSigma |

| Diethyl Ether, Anhydrous (≥99.7%) | (C₂H₅)₂O | 74.12 | Fisher Scientific |

Equipment

-

Magnetic stirrer with stir bar

-

Round-bottom flask with septum

-

Ice/water bath

-

Syringes and needles

-

Büchner funnel and filtration flask

-

Vacuum pump or aspirator

-

pH indicator strips (for optional check)

-

High-vacuum line or vacuum oven for drying

Experimental Workflow & Protocol

The following diagram outlines the complete workflow for the salt formation procedure.

Caption: Workflow for Hydrochloride Salt Formation.

Detailed Step-by-Step Protocol

This protocol is based on a 10.0 mmol scale. Adjust quantities proportionally for different scales.

Step 1: Dissolution of the Free Base 1.1. To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.78 g (10.0 mmol) of 4-Amino-N-ethyl-3-methylbenzamide free base. 1.2. Add approximately 20 mL of anhydrous 2-propanol to the flask. 1.3. Seal the flask with a septum and stir at room temperature until the solid is completely dissolved. Gentle warming may be applied if dissolution is slow, but ensure the solution is cooled back to room temperature before proceeding.

Scientist's Note: 2-Propanol is selected as the reaction solvent because it readily dissolves the non-polar free base but has lower solvating power for the highly polar hydrochloride salt, promoting its precipitation upon formation.[9] Using an anhydrous grade is crucial to prevent the formation of a hydrated salt or an oil.[5]

Step 2: Acidification and Precipitation 2.1. Place the flask in an ice/water bath and allow the solution to cool to 0-5 °C with continuous stirring. 2.2. While the solution is cooling, prepare a syringe with 2.75 mL (11.0 mmol, 1.1 equivalents) of 4.0 M HCl in 1,4-dioxane. 2.3. Using the syringe, add the HCl solution dropwise to the stirred, cooled amine solution over a period of 5-10 minutes. Puncture the septum with the syringe needle for addition and with a second needle attached to a nitrogen line to maintain an inert atmosphere. 2.4. A white precipitate should begin to form almost immediately upon addition of the acid.[10]

Scientist's Note: A slow, dropwise addition at low temperature is critical for controlling the exothermic neutralization reaction and promoting the formation of well-defined, easily filterable crystals.[11] A slight molar excess (1.1 eq) of HCl is used to ensure the complete conversion of the amine to its salt form.[12]

Step 3: Crystallization and Maturation 3.1. After the addition is complete, continue stirring the resulting slurry in the ice bath for an additional 1-2 hours. 3.2. Turn off the stirring and allow the flask to stand in the cold bath (or transfer to a refrigerator at ~4 °C) for at least 4 hours, or preferably overnight, to maximize crystal growth and yield.

Scientist's Note: This aging or maturation period allows for the slow crystallization of any dissolved salt, leading to a higher isolated yield.

Step 4: Isolation and Washing 4.1. Set up a Büchner funnel with an appropriate filter paper for vacuum filtration. 4.2. Pre-rinse the filter paper and funnel with a small amount of cold, anhydrous diethyl ether. 4.3. Transfer the crystalline slurry from the flask to the funnel and apply vacuum to collect the solid product. 4.4. Wash the collected solid cake two to three times with small portions (approx. 10 mL each) of cold, anhydrous diethyl ether.

Scientist's Note: Diethyl ether is an excellent wash solvent in this context. It is non-polar and will not dissolve the ionic salt product but will effectively wash away any residual non-polar starting material, 2-propanol, or dioxane.[9] Using a cold solvent minimizes any potential loss of product due to slight solubility.

Step 5: Drying 5.1. Leave the solid on the filter under vacuum for 15-30 minutes to remove the bulk of the wash solvent. 5.2. Transfer the white solid to a pre-weighed watch glass or vial. 5.3. Dry the product to a constant weight in a vacuum oven at 40-50 °C or on a high-vacuum line for several hours.

Scientist's Note: Thorough drying is essential to remove all residual solvents, which could interfere with subsequent reactions or analytical characterization. The final product should be a fine, free-flowing white crystalline powder.

Product Characterization & Validation

To confirm the successful conversion and purity of the 4-Amino-N-ethyl-3-methylbenzamide hydrochloride, the following analyses are recommended:

-

Melting Point: The hydrochloride salt should exhibit a sharp melting point that is significantly higher than the free base.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, expect to see a downfield shift of the aromatic protons adjacent to the newly formed -NH₃⁺ group. The -NH₃⁺ protons themselves will appear as a broad singlet.

-

FTIR Spectroscopy: Look for the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretch of an ammonium salt.[2]

-

Solubility Test: A small amount of the final product should show markedly increased solubility in water compared to the starting free base material.[1]

Safety & Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling reagents.[13][14]

-

Ventilation: All operations should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors or HCl.[15]

-

Hydrochloric Acid: 4.0 M HCl in dioxane is highly corrosive and toxic. It can cause severe skin burns and eye damage. Avoid contact and inhalation.[16][17] In case of contact, flush the affected area immediately with copious amounts of water.[13]

-

Anhydrous Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby. Anhydrous solvents can be hygroscopic; keep containers tightly sealed.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic waste streams before disposal.

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons. [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Hydrochloride salt. [Link]

-

Myers, A. G., & Gleason, J. L. (1999). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide: L-Allylglycine and N-BOC-l-Allylglycine. Organic Syntheses, 76, 57. [Link]

-

Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. [Link]

-

Osbourn, J. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

-

The Organic Chemistry Tutor. (2023). Making Aniline HCl. YouTube. [Link]

-

Kale, B. et al. (2012). How to make a salt of a novel compound? ResearchGate. [Link]

-

Graul, T. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

-

LibreTexts Chemistry. (2020). Reactions of amines. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube. [Link]

-

Bandyopadhyay, A. R. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]

-

CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid. [Link]

-

Basicmedical Key. (2016). Salt Selection. [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

-

Wu, T. (2022). 10 Hazards And Safety Tips You Need To Know About HCL. ReAgent. [Link]

-

CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid. [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

- S.A. LECTA. (2010). Method for salt preparation.

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. [Link]

-

Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?[Link]

-

Stanford University. (n.d.). Standard Operating Procedure: Hydrochloric Acid. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?[Link]

-

Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube. [Link]

-

NCERT. (n.d.). Amines. [Link]

Sources

- 1. Hydrochloride - Wikipedia [en.wikipedia.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Isolation (Recovery) [chem.ualberta.ca]

- 7. ncert.nic.in [ncert.nic.in]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 14. fishersci.com [fishersci.com]

- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 16. camachem.com [camachem.com]

- 17. carlroth.com [carlroth.com]

Application Notes & Protocols for the Extraction and Isolation of 4-Amino-N-ethyl-3-methylbenzamide Hydrochloride

Abstract

This document provides a comprehensive guide for the extraction, isolation, and purification of 4-Amino-N-ethyl-3-methylbenzamide as its hydrochloride salt. Targeting researchers in organic synthesis and drug development, these protocols are grounded in fundamental principles of chemical separation. We detail strategies for liquid-liquid extraction, crystallization, and column chromatography, emphasizing the rationale behind procedural choices to ensure high purity and yield. This guide serves as a practical, field-tested methodology for obtaining high-quality material suitable for downstream applications.

Introduction and Physicochemical Profile

4-Amino-N-ethyl-3-methylbenzamide is an aromatic amine derivative with a molecular structure that suggests its potential use as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other targeted therapeutic agents. The primary amino group and the benzamide moiety are key functional groups that dictate its chemical behavior and, consequently, the strategy for its purification.

Effective purification is critical to remove unreacted starting materials, by-products, and reagents from the synthesis, as these impurities can confound biological assays and compromise the integrity of subsequent synthetic steps. The final product is typically isolated as a hydrochloride salt to enhance its stability, crystallinity, and aqueous solubility.

Table 1: Physicochemical Properties of 4-Amino-N-ethyl-3-methylbenzamide

| Property | Value | Rationale & Significance |

| Molecular Formula | C₁₀H₁₄N₂O | Defines the elemental composition. |

| Molecular Weight | 178.23 g/mol | Used for all stoichiometric calculations. |

| Appearance | Off-white to light yellow solid (as free base) | Visual indicator of purity; color may suggest residual impurities. |

| pKa (Predicted) | ~4.5 (Aromatic Amine) | The basicity of the anilino group is crucial for designing acid-base extraction protocols. This value is an estimate based on similar anilines. |

| Solubility (Free Base) | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in hexanes; Insoluble in water. | Guides the selection of solvents for extraction, chromatography, and crystallization. |

| Solubility (HCl Salt) | Soluble in water, MeOH; Sparingly soluble in isopropanol, acetone. | The increased polarity of the salt form dictates the choice of solvents for its isolation and handling. |

Synthesis Context and Impurity Profile

A robust purification strategy begins with understanding the synthetic route and the likely impurities. A common pathway to synthesize the target compound involves the amidation of 4-amino-3-methylbenzoic acid, followed by isolation.

Figure 1: A representative synthetic route and the resulting components in the crude reaction mixture.

The primary impurities to consider during workup are:

-

Unreacted 4-amino-3-methylbenzoic acid: An acidic impurity.

-

Coupling agent by-products: These can be acidic (e.g., HOBt) or neutral/water-soluble (e.g., EDC urea).

-

Residual Solvents: High-boiling point solvents like DMF or DMSO may be present.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to partition the desired product from acidic and water-soluble impurities based on the basicity of its aromatic amino group.

Principle: The basic amino group of the target compound will be protonated and become water-soluble in an acidic aqueous phase, while neutral and acidic impurities remain in the organic phase. Subsequent basification of the aqueous phase deprotonates the product, allowing it to be re-extracted into a fresh organic layer.

Step-by-Step Methodology

-

Initial Quench:

-

Transfer the crude reaction mixture (e.g., from a DMF solution) into a separatory funnel.

-

Dilute the mixture with a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 volumes relative to the reaction solvent).

-

Add an equal volume of deionized water and shake gently to partition the bulk of the polar solvent (DMF) and water-soluble by-products into the aqueous layer. Separate the layers and retain the organic phase.

-

-

Acidic Wash (Removal of Basic Impurities - if any):

-

Wash the organic layer with 1 M Hydrochloric Acid (HCl). This step ensures the target compound is protonated and moves to the aqueous phase.

-

Rationale: This is the key separation step. The desired product, now as a hydrochloride salt, becomes soluble in the aqueous HCl layer. Neutral impurities remain in the organic layer, which should be discarded.

-

-

Basification and Re-extraction:

-

Cool the acidic aqueous layer in an ice bath to manage any exotherm.

-

Slowly add 2 M Sodium Hydroxide (NaOH) solution with swirling until the pH is >10 (confirm with pH paper). The free base of the product should precipitate or form an oil.

-

Extract the basified aqueous layer three times with fresh portions of DCM or EtOAc.

-

Rationale: Raising the pH deprotonates the anilinium ion, regenerating the neutral "free base" which has low water solubility and high solubility in organic solvents. Multiple extractions ensure quantitative recovery.

-

-

Final Wash and Drying:

-

Combine the organic extracts.

-

Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base as an oil or solid.

-

Figure 2: Workflow for the acid-base liquid-liquid extraction of the target compound.

Protocol 2: Purification by Crystallization or Chromatography

For materials requiring higher purity, either crystallization or column chromatography is recommended. The choice depends on the nature of the impurities and the quantity of material.

A. Recrystallization of the Free Base

Principle: This technique relies on the difference in solubility of the product and impurities in a specific solvent system at different temperatures. A suitable solvent will dissolve the compound when hot but not when cold, while impurities remain in solution upon cooling.

Step-by-Step Methodology:

-

Solvent Selection:

-

Test solubility of the crude free base in various solvents (e.g., isopropanol, ethyl acetate/hexanes, toluene). An ideal single solvent will dissolve the product when boiling but show low solubility at room temperature or 0 °C.

-

A common and effective solvent system is often a binary mixture, such as Ethyl Acetate / Hexanes.

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., EtOAc) until the solid just dissolves.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

-

Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize yield.

-

-

Isolation:

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Dry the crystals under vacuum to obtain the purified free base.

-

B. Silica Gel Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase. Less polar compounds elute faster than more polar compounds.

Table 2: Chromatography System Parameters

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds. |

| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 20% EtOAc in Hexanes) and gradually increase the polarity (to 50-70% EtOAc). |

| Loading Technique | Dry Loading | Adsorb the crude product onto a small amount of silica gel and load it onto the column. This often results in better separation than wet loading. |

| Monitoring | Thin Layer Chromatography (TLC) | Use TLC to identify the fractions containing the pure product before combining them. |

Step-by-Step Methodology:

-

Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

-

Sample Loading: Dissolve the crude free base in a minimal amount of DCM, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

-

Elution: Begin running the mobile phase through the column, starting with a low concentration of the polar solvent (EtOAc). Collect fractions continuously.

-

Gradient Increase: Gradually increase the percentage of ethyl acetate in the mobile phase to elute the more polar product. The target compound, being moderately polar due to the amine and amide groups, will elute after non-polar impurities but before highly polar ones.

-

Fraction Analysis: Spot each fraction on a TLC plate and visualize under UV light. Combine the fractions that contain only the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified free base.

Protocol 3: Formation and Isolation of the Hydrochloride Salt

Principle: The purified basic free base is reacted with a stoichiometric amount of hydrochloric acid to form the ammonium salt. This salt is often a highly crystalline, stable solid that is easier to handle and weigh than the free base.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified 4-Amino-N-ethyl-3-methylbenzamide free base in a suitable anhydrous solvent in which the HCl salt is sparingly soluble. Anhydrous Isopropanol (IPA) or Diethyl Ether are excellent choices.

-

Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in Diethyl Ether, or concentrated HCl if using IPA). Add the acid dropwise until the solution becomes slightly acidic (test with pH paper on a withdrawn drop). A precipitate should form immediately.

-

Precipitation and Digestion: Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation and to improve the particle size. This process is known as digestion.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any excess acid and residual soluble impurities.

-

Drying: Dry the white solid under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove all residual solvents. The final product is the stable, purified 4-Amino-N-ethyl-3-methylbenzamide hydrochloride.

Purity Verification

The identity and purity of the final product should always be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): A single spot indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

-

Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

This comprehensive guide provides the necessary protocols and scientific rationale to successfully extract and isolate high-purity this compound, enabling its effective use in research and development.

Troubleshooting & Optimization

minimizing side reactions during 4-Amino-N-ethyl-3-methylbenzamide synthesis

Topic: Minimizing Side Reactions & Optimizing Purity Audience: Organic Chemists, Process Development Scientists Version: 2.1 (Current)[1]

Executive Summary & Strategic Overview

The synthesis of 4-Amino-N-ethyl-3-methylbenzamide presents a classic chemoselectivity challenge. The target molecule contains three functional sites: an amide linkage, an aniline (aromatic amine), and an ortho-methyl group.[1]

The primary failure mode in this synthesis is unwanted polymerization (self-coupling) when attempting to couple the carboxylic acid directly while the aniline is unprotected. The secondary failure mode is oxidative degradation of the final aniline product, leading to "pinking" or "browning" of the material.[1]

To guarantee high purity (>98%) and minimize side reactions, we recommend the Nitro-Reduction Route over the Direct Amino-Acid Coupling Route .[1] This guide details the protocols, troubleshooting steps, and mechanistic insights for both, with a strong bias toward the Nitro route for regulated applications.[1]

Core Protocol: The Nitro-Reduction Route (Recommended)

Rationale: By starting with 4-nitro-3-methylbenzoic acid , you eliminate the nucleophilic aniline from the coupling step.[1] The nitro group is inert to acylation conditions, preventing self-polymerization.[1]

Phase A: Amide Coupling (Formation of 4-Nitro-N-ethyl-3-methylbenzamide)

-

Reagents: 4-nitro-3-methylbenzoic acid, Thionyl Chloride (

) or Oxalyl Chloride, Ethylamine (in THF or aqueous), -

Solvent: Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Protocol:

-

Activation: Suspend 4-nitro-3-methylbenzoic acid in dry DCM. Add 1.2 eq of

and a catalytic drop of DMF. Reflux until gas evolution ceases (approx. 2h).-

Technical Insight: The 3-methyl group provides slight steric bulk, but acid chloride formation proceeds readily.[1]

-

-

Evaporation: Remove excess

under vacuum. Crucial: Residual -

Coupling: Dissolve the acid chloride in dry DCM. Cool to 0°C. Slowly add Ethylamine (2.0 eq) mixed with

(1.5 eq).-

Control Point: Exotherm control is vital.[1] Keep T < 10°C to prevent di-acylation (imide formation).

-

-

Workup: Wash with 1N HCl (removes excess amine), then sat.

(removes unreacted acid), then Brine.[1] Dry over

Phase B: Nitro Reduction (Formation of Target)

-

Reagents: 10% Pd/C (wet), Hydrogen gas (balloon or 1 atm), Ethanol/Methanol.

Step-by-Step Protocol:

-

Setup: Dissolve the nitro-amide intermediate in Ethanol. Add 10 wt% of Pd/C catalyst.

-

Reduction: Purge with

, then introduce -

Filtration: Filter through Celite to remove Pd/C. Do not let the catalyst dry out (fire hazard).

-

Isolation: Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.[1][4]

Alternative Protocol: Direct Coupling (High Risk/High Throughput)[1]

Rationale: Used when cost is paramount and purification capabilities (Prep-HPLC) are robust. Risk: The 4-amino group is a nucleophile. It will compete with ethylamine for the activated carboxyl group, forming dimers.[1]

Mitigation Strategy:

-

Steric Assistance: The 3-methyl group ortho to the amine reduces the nucleophilicity of the aniline nitrogen via steric hindrance, making it less reactive than the aliphatic ethylamine.[1]

-

Reagent Choice: Use HATU or T3P (Propylphosphonic anhydride).[1] These reagents are faster and more selective than EDC/DCC.

Protocol Adjustment:

-

Dissolve 4-amino-3-methylbenzoic acid in DMF.

-

Add Ethylamine (excess, 3.0 eq) before the coupling agent.[1] This saturates the environment with the desired nucleophile.[1]

-

Add HATU (1.0 eq) and DIPEA (2.0 eq) at 0°C.

-

Critical: Stop reaction immediately upon consumption of starting material to prevent over-reaction.

Troubleshooting Guide (Root Cause Analysis)

| Symptom | Probable Cause | Corrective Action |

| Product turns purple/brown | Oxidation of Aniline: The 4-amino group is electron-rich and prone to air oxidation (formation of quinone imines). | 1. Store under Argon/Nitrogen.2.[1] Add 0.1% sodium bisulfite during workup.3.[1] Recrystallize as the HCl salt (more stable). |

| Low Yield (Nitro Route) | Hydrolysis of Acid Chloride: Moisture ingress during the activation step reverted the chloride back to acid. | Ensure glassware is flame-dried. Use a drying tube.[1] Check |

| "Double Spot" on TLC | Rotamers or Imide: 1. Amide bond rotation (cis/trans) is slow (Rotamers).2. Di-acylation (Imide) if excess acid chloride used. | 1. Run NMR at elevated temp (coalescence confirms rotamers).2. If Imide: Hydrolyze with mild base (LiOH/THF) to revert to mono-amide. |

| Incomplete Reduction | Catalyst Poisoning: Sulfur traces from | Ensure thorough toluene chase after acid chloride formation.[1] Wash nitro-intermediate with bicarbonate before hydrogenation. |

| Oily/Sticky Product | Residual Solvent/Impurities: Benzamides can form supersaturated oils.[1] | 1. Triturate with cold Hexanes or Diethyl Ether.2.[1] Scratch flask with glass rod.3. Seed with a pure crystal. |

Visualizing the Synthetic Logic

Diagram 1: Pathway Selection & Impurity Control

Caption: Comparison of the high-fidelity Nitro Route (Left) vs. the high-risk Direct Coupling Route (Right).

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for common synthetic failures in benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use EDC/NHS for the coupling instead of Acid Chloride? A: Yes, but with reservations. EDC/NHS is milder, but the urea byproduct can be difficult to remove from benzamides, often requiring column chromatography.[1] The Acid Chloride method allows for a simple aqueous workup (washing away the amine salts and acid), which is superior for scale-up.[1]

Q2: Why is the 3-methyl group important for the reaction conditions? A: The methyl group at position 3 is ortho to the 4-amino/nitro group.

-

In Direct Coupling: It provides steric hindrance that makes the aniline nitrogen less nucleophilic, actually helping to reduce side reactions compared to a non-methylated aniline.[1]

-

In Reduction: It may slightly slow down the reduction of the nitro group due to steric crowding, requiring slightly longer reaction times or higher hydrogen pressure compared to unhindered nitrobenzenes.[1]

Q3: How do I store the final product to prevent degradation? A: Free anilines are sensitive.[1]

-

Short term: Store under Nitrogen at 4°C, protected from light (amber vial).

-

Long term: Convert it to the Hydrochloride Salt .[1] Dissolve the amine in Ethanol, add 1.1 eq of HCl in Dioxane/Ether, and filter the precipitate.[1] The salt is shelf-stable for years.

References

-

BenchChem. (2025).[2][4] Strategies to reduce impurities in benzamide synthesis. Retrieved from 2.[2]

-

Organic Syntheses. (2014). Benzoic acid, 4-amino-3-methyl-, ethyl ester.[1][3][6] Organic Syntheses Procedure.[1][3][5] Retrieved from 3.

-

ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid synthesis from 3-Methyl-4-nitrobenzoic acid.[1][6][7] Retrieved from 6.

-

Valeur, E., & Bradley, M. (2008).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Retrieved from .

-

Beilstein Journals. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from 8.

Sources

- 1. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. growingscience.com [growingscience.com]

- 6. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 8. BJOC - Synthesis and stability of strongly acidic benzamide derivatives [beilstein-journals.org]

Technical Support Center: Purification of Crude 4-Amino-N-ethyl-3-methylbenzamide Hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-Amino-N-ethyl-3-methylbenzamide hydrochloride. The following troubleshooting FAQs and detailed protocols are designed to address common issues and provide a framework for achieving high purity of this target compound.

I. Understanding the Chemistry: The "Why" Behind the "How"

Effective purification begins with a solid understanding of the chemical properties of the target compound and its likely impurities. The synthesis of 4-Amino-N-ethyl-3-methylbenzamide typically involves the reduction of a nitro group to an amine. This common synthetic route is the primary source of the most probable and challenging impurity: the unreacted starting material, 4-nitro-N-ethyl-3-methylbenzamide.

The key to a successful separation lies in exploiting the fundamental chemical differences between our desired amino-benzamide and its nitro-analog. The presence of the basic amino group in the product allows for a straightforward separation from the neutral nitro impurity through acid-base extraction. Subsequent purification to remove minor impurities can then be achieved by recrystallization.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question 1: My initial purification by recrystallization gave a low yield and the product is still impure. What is the likely cause and how can I improve this?

Answer: Direct recrystallization of the crude product is often inefficient due to the presence of significant amounts of the neutral nitro-impurity. This impurity can co-crystallize with the desired product, especially if their solubilities in the chosen solvent are similar.

Causality: The 4-nitro-N-ethyl-3-methylbenzamide impurity lacks the basic amino group of your target compound. This fundamental difference in chemical reactivity is the key to an effective initial separation.

Solution: An acid-base extraction should be performed before attempting recrystallization. This will selectively isolate the basic amine from the neutral nitro compound.

Workflow:

-

Dissolve the crude mixture in a suitable organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

-

Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 4-Amino-N-ethyl-3-methylbenzamide will react to form its hydrochloride salt, which is soluble in the aqueous layer.[1][2][3] The neutral 4-nitro-N-ethyl-3-methylbenzamide will remain in the organic layer.

-

Separate the aqueous layer containing your product.

-

Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

-

Basify the aqueous layer with a suitable base (e.g., 1M NaOH) to regenerate the free amine, which will precipitate out of the solution.

-

Extract the free amine back into an organic solvent.

-

Dry the organic layer, evaporate the solvent, and then proceed with recrystallization of the free amine or its hydrochloride salt.

Question 2: I'm having trouble choosing a suitable solvent for recrystallization. What are the key considerations?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5] For amine hydrochlorides, polar protic solvents are often a good starting point.

Solvent Selection Strategy:

-

Single Solvent System: Alcohols like ethanol, methanol, or isopropanol are often effective for recrystallizing amine hydrochlorides.

-

Two-Solvent System: This is often a more versatile approach. A common strategy is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethanol) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble, e.g., diethyl ether or hexanes) is added dropwise until the solution becomes slightly cloudy (the point of saturation).[6][7] The solution is then allowed to cool slowly, promoting the formation of pure crystals.

Recommended Solvent Systems to Screen:

| Solvent System | Rationale |

| Ethanol/Water | Ethanol provides good solubility at elevated temperatures, while the addition of water as an anti-solvent can induce crystallization upon cooling. |

| Isopropanol/Diethyl Ether | Isopropanol is a good solvent for many amine salts, and diethyl ether is a common anti-solvent to promote crystal formation. |

| Methanol/Dichloromethane | Methanol can dissolve the polar hydrochloride salt, and the less polar dichloromethane can act as an anti-solvent. |

Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if there are significant impurities present that depress the melting point.

Troubleshooting Steps:

-

Re-heat the solution to dissolve the oil.

-

Add more of the "good" solvent to decrease the saturation of the solution.

-

Allow the solution to cool more slowly. Rapid cooling can favor oil formation over crystallization. Insulating the flask can help.

-

Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

-

Add a seed crystal of the pure compound if available.

-

Consider a different solvent system with a lower boiling point.

Question 4: How can I assess the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity of your this compound.

-

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting the presence of any remaining impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure of your product and can reveal the presence of impurities with distinct signals.

-

Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

-

Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

III. Detailed Experimental Protocols

Protocol 1: Purification of Crude this compound via Acid-Base Extraction

This protocol details the separation of the basic product from neutral impurities, primarily the unreacted nitro-starting material.

Materials:

-

Crude this compound

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

1M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory Funnel

-

Erlenmeyer flasks

-

Rotary Evaporator

Procedure:

-

Dissolution: Dissolve the crude product in a suitable volume of dichloromethane (approximately 10-20 mL per gram of crude material).

-

Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. The desired amine hydrochloride will be in the upper aqueous layer.

-

Separation: Drain the lower organic layer, which contains the neutral impurities.

-

Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of DCM to the aqueous layer in the separatory funnel, shake, and discard the organic layer. This step helps to remove any residual neutral impurities from the aqueous phase.

-

Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The free amine, 4-Amino-N-ethyl-3-methylbenzamide, will precipitate as a solid or an oil.

-

Product Extraction: Extract the free amine from the aqueous solution with three portions of DCM. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free amine.

-

Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of ethereal HCl or a solution of HCl in isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.

Protocol 2: Recrystallization of this compound

This protocol describes the final purification step to obtain a highly pure, crystalline product. A two-solvent system of ethanol and diethyl ether is used as an example.

Materials:

-

Purified this compound (from Protocol 1)

-

Ethanol (absolute)

-

Diethyl ether (anhydrous)

-

Erlenmeyer flask

-

Hot plate/stirrer

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.[4][8]

-

Addition of Anti-solvent: While the solution is still hot, add diethyl ether dropwise with continuous stirring until a faint, persistent cloudiness is observed.[6][7] If too much ether is added and the solution becomes very cloudy, add a few drops of hot ethanol to redissolve the precipitate.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal recovery, subsequently place the flask in an ice bath for 30-60 minutes.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.

IV. Visualizing the Workflow

Diagram 1: Acid-Base Extraction Workflow

A flowchart of the acid-base extraction process.

Diagram 2: Recrystallization Workflow

A flowchart of the two-solvent recrystallization process.

V. References

-

PubChem. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-N-methyl-3-(methylamino)-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]

-

Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

-

HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, 4-nitro-N-ethyl-N-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Retrieved from [Link]

-

Bond University Research Portal. (2020, July 14). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

-

YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL 4-AMINOBENZOATE. Retrieved from [Link]

-

Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

-

Dodson, R. A., Kalenak, A. P., Du Bois, D. R., Gill-Ljunghammer, S. L., & Matzger, A. J. (2020). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. Chemical Communications, 56(74), 10952-10955.

-

PubChem. (n.d.). N-Ethyl-N-methyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Google Patents. (n.d.). A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. Retrieved from

-

ResearchGate. (n.d.). Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. Retrieved from [Link]

Sources

- 1. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vernier.com [vernier.com]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. youtube.com [youtube.com]

- 8. Buy N-ethyl-3-(methylamino)-4-nitrobenzamide (EVT-8656164) [evitachem.com]

stabilizing 4-Amino-N-ethyl-3-methylbenzamide HCl solutions for long-term storage

Technical Support Center: 4-Amino-N-ethyl-3-methylbenzamide HCl

Welcome to the technical support guide for 4-Amino-N-ethyl-3-methylbenzamide HCl. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to ensure the long-term stability of aqueous solutions of this compound. Given the inherent reactivity of its aromatic amine and benzamide moieties, proper handling and storage are critical for experimental success and data integrity.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the stability of 4-Amino-N-ethyl-3-methylbenzamide HCl solutions.

Q1: What is 4-Amino-N-ethyl-3-methylbenzamide HCl and why is its stability a concern?

4-Amino-N-ethyl-3-methylbenzamide HCl is an organic compound featuring a substituted aniline ring and a benzamide functional group. Like many aromatic amines, the primary amino group (-NH2) is susceptible to oxidation, which can lead to the formation of colored impurities and a loss of compound integrity.[1][2] Additionally, the amide bond can undergo hydrolysis under certain pH and temperature conditions.[3][4] These degradation pathways can alter the compound's purity, potency, and experimental performance, making stability a primary concern for long-term storage.

Q2: What are the primary factors that cause degradation in my solution?

There are three main environmental and chemical factors that can compromise the stability of your solution:

-

Oxygen: Dissolved atmospheric oxygen is the principal driver of oxidative degradation of the aromatic amine group.[5][6] This process can be accelerated by the presence of trace metal ions.

-

pH and Water: The amide linkage is susceptible to hydrolysis. This reaction is catalyzed by both acidic and basic conditions, breaking the amide bond to form 4-amino-3-methylbenzoic acid and ethylamine.[7][8] As an HCl salt, the initial solution will be acidic, which can favor hydrolysis over extended periods.

-

Light: Exposure to ultraviolet (UV) light can induce photodegradation, a process where light energy initiates radical reactions that break down the molecule.[9][10][11]

Q3: My solution has turned a yellow or brown color. What happened?

A color change to yellow, brown, or even dark purple is a classic indicator of the oxidation of the aromatic amino group. Aniline and its derivatives are well-known to form highly colored quinone-imine type structures upon oxidation.[12][13] This is often the first and most visible sign of degradation.

Q4: I see a crystalline precipitate in my refrigerated solution. What is it?

Precipitation can arise from several causes:

-

Degradation Product: The product of amide hydrolysis, 4-amino-3-methylbenzoic acid, may have lower solubility in your chosen solvent system than the parent HCl salt, causing it to precipitate out.

-

Supersaturation: Your solution may have been prepared at a concentration above its saturation point at the storage temperature.

-

pH Shift: A change in the solution's pH could alter the ionization state of the molecule, reducing its solubility.

-

Formation of Heat Stable Salts (HSS): In complex matrices, the amine can react with acidic contaminants (like formate or acetate) to form salts that may have different solubility profiles.[14][15][16]

Section 2: Understanding the Degradation Pathways

To effectively stabilize a solution, it is crucial to understand the chemical reactions that lead to its degradation. The two most significant pathways for 4-Amino-N-ethyl-3-methylbenzamide HCl are oxidation and hydrolysis.

Caption: Primary degradation pathways for 4-Amino-N-ethyl-3-methylbenzamide HCl.

Section 3: Proactive Stabilization Strategies

The most effective way to ensure long-term stability is to prepare the solution correctly from the outset. This involves controlling the key factors of atmosphere, temperature, light, and chemical additives.

Recommended Storage & Handling Conditions

| Factor | Recommendation | Rationale & Expert Insight |

| Atmosphere | Inert Gas Overlay | Before sealing, flush the vial headspace with an inert gas like argon or nitrogen. This displaces oxygen, the primary culprit in oxidative degradation.[6] For maximum protection, use a solvent that has been de-gassed via sparging with inert gas prior to use. |

| Temperature | Refrigerate (2-8°C) or Freeze (-20°C) | Lower temperatures significantly slow the rates of all chemical reactions, including oxidation and hydrolysis.[17] For multi-month or year storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles. |

| Light | Amber Glassware / Store in Dark | Use amber vials or wrap clear vials in aluminum foil to block UV light and prevent photodegradation.[9][10] |

| pH Control | Weakly Acidic Buffered Solution (pH 4-6) | While the HCl salt is already acidic, using a buffer (e.g., citrate or acetate) provides precise control. A weakly acidic pH helps keep the primary amino group protonated, which significantly protects it from oxidation. However, strongly acidic conditions (pH < 3) can accelerate amide hydrolysis.[4] A pH of 4-6 is often a good compromise. |

| Additives | Use of Antioxidants | The inclusion of antioxidants is a highly effective strategy to inhibit oxidative degradation.[18][19][] |

Selecting and Using Antioxidants

Antioxidants are compounds that can prevent the oxidation of other molecules.[18] They are a cornerstone of stabilizing amine-containing pharmaceuticals.

| Antioxidant | Typical Concentration | Mechanism of Action | Considerations |

| Sodium Metabisulfite | 0.01 - 0.1% (w/v) | Oxygen Scavenger: Reacts directly with dissolved oxygen, removing it from the solution.[] | Highly effective but can introduce sulfur compounds. Ensure compatibility with downstream applications. |

| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% (w/v) | Reducing Agent: Readily donates electrons to quench free radicals and reactive oxygen species.[19] | A "natural" antioxidant, generally well-tolerated in many systems. Can itself degrade over time. |

| EDTA | 0.01 - 0.05% (w/v) | Chelating Agent: Binds trace metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation reactions.[18] | Does not stop oxidation directly but removes key catalysts. Often used in combination with other antioxidants. |

| Butylated Hydroxytoluene (BHT) | 0.001 - 0.01% (w/v) | Radical Scavenger: Terminates radical chain reactions.[18] | Primarily for non-aqueous or mixed-solvent systems due to low water solubility. |

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution with enhanced long-term stability.

-

Prepare the Buffer/Solvent:

-

Prepare your desired aqueous buffer (e.g., 50 mM Sodium Citrate, pH 5.0).

-

Transfer the buffer to a clean glass bottle and sparge with high-purity nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

-

-

Add Antioxidants:

-

To the de-gassed buffer, add your chosen antioxidant(s). For example, add EDTA to a final concentration of 0.01% and ascorbic acid to 0.05%.

-

Stir gently under a continued stream of inert gas until fully dissolved.

-

-

Weigh and Dissolve Compound:

-

Accurately weigh the required amount of 4-Amino-N-ethyl-3-methylbenzamide HCl.

-

Slowly add the powder to the antioxidant-containing buffer while stirring to facilitate dissolution. Use a sonicator briefly if needed.

-

-

Final Preparation and Storage:

-

Once fully dissolved, filter the solution through a 0.22 µm syringe filter into a sterile, amber glass storage vial.

-

Flush the headspace of the vial with inert gas for 30 seconds before tightly sealing the cap.

-

Label the vial clearly with the compound name, concentration, date, and storage conditions.

-

Store at 2-8°C for short-to-medium term use or at -20°C for long-term storage.

-

Section 4: Troubleshooting Guide

Even with the best precautions, issues can arise. This guide helps you diagnose and resolve common stability problems.

Caption: Troubleshooting workflow for common stability issues.

Section 5: Analytical Methods for Stability Assessment

To ensure your protocols are effective, you must have a self-validating system. Periodically assessing the purity of your stock solution is a critical component of quality control.

Q5: How can I quantitatively measure the stability of my solution?

High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique for stability testing.[21][22] It allows for the separation and quantification of the parent compound from its degradation products. A typical stability study involves analyzing the sample at various time points and under different storage conditions.

UV-Visible Spectroscopy can also be a simple, quick method to check for degradation.[21] By scanning the absorbance of the solution from ~250-600 nm, you can monitor for the appearance of new peaks in the visible range, which correspond to the formation of colored oxidation products.

Protocol 2: Outline for a Preliminary HPLC Stability Study

-

Method Development: Develop a reverse-phase HPLC (RP-HPLC) method that provides good separation between the 4-Amino-N-ethyl-3-methylbenzamide peak and any potential impurities or degradation products. A C18 column with a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or formate buffer) is a common starting point.

-

Sample Preparation (T=0): Prepare solutions of your compound under various test conditions:

-

Control: Standard preparation in aqueous solvent.

-

Stabilized: Prepared using Protocol 1 (with antioxidants, inert gas).

-

Stressed: Samples intentionally exposed to heat (e.g., 40°C) and/or UV light to accelerate degradation and identify potential degradation peaks.

-

-

Initial Analysis (T=0): Immediately after preparation, inject all samples into the HPLC to establish the initial purity and peak area of the parent compound. This is your baseline.

-

Time Point Analysis: Store the samples under their respective conditions (e.g., 4°C in the dark, room temperature on the benchtop). At predetermined intervals (e.g., 1 week, 1 month, 3 months), re-analyze the samples.

-

Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 value. A decrease in the parent peak area, along with the appearance of new peaks, indicates degradation. The goal is for the "Stabilized" sample to show minimal change over the desired storage period.

References

-

Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst . Available at: [Link]

-

Arora, P. K., & Srivastava, A. (2020). Bacterial degradation of monocyclic aromatic amines . PMC - NIH. Available at: [Link]

-

Sustainability In-Context. Aromatic Amine Cleavage . Available at: [Link]

-

Pezdirc, K., & Al-Tannak, N. F. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions . PMC - NIH. Available at: [Link]

-

Manufacturing Chemist. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs . Available at: [Link]

-

Pharmaceutical Technology. (2024). Anti-Oxidants used in Sterile Products . YouTube. Available at: [Link]

-

Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation . Pharmaceutical Development and Technology. Available at: [Link]

-

Mirkhania, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst . ResearchGate. Available at: [Link]

-

Arora, P. K., & Srivastava, A. (2020). Bacterial degradation of monocyclic aromatic amines . ResearchGate. Available at: [Link]

-

Cruz Munoz, E., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile . ResearchGate. Available at: [Link]

-

Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word . Canadian Science Publishing. Available at: [Link]

-

Chemistry LibreTexts. (2024). Chemical Properties of Amides- Hydrolysis . Available at: [Link]

-

Geocities. Hydrolysis of Benzamide . Available at: [Link]

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety . Available at: [Link]

-

Moodie, R. B., et al. (1970). Acidic and Basic Amide Hydrolysis . ResearchGate. Available at: [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing . Available at: [Link]

-

SRE. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process . Available at: [Link]

-

HUALU Engineering & Technology Co., Ltd. (2026). Research on the Technical Scheme for Removing Heat Stable Salts From Amine Solutions . Available at: [Link]

-

Chemistry Steps. Reactions of Aniline . Available at: [Link]

-

Correia, V. M., et al. (2003). Aromatic amines from azo dye reduction: status review . ResearchGate. Available at: [Link]

-

Jeyaraj, A., et al. (2020). A brief review on aniline and its derivatives . ResearchGate. Available at: [Link]

-

Reynolds, J., et al. (2014). Heat Stable Salt Accumulation and Solvent Degradation in a Pilot-Scale CO2 Capture Process . Aerosol and Air Quality Research. Available at: [Link]

Sources

- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. geocities.ws [geocities.ws]

- 9. dl.edi-info.ir [dl.edi-info.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]

- 15. Research on the Technical Scheme for Removing Heat Stable Salts From Amine Solutions - Oreate AI Blog [oreateai.com]

- 16. aaqr.org [aaqr.org]

- 17. diplomatacomercial.com [diplomatacomercial.com]

- 18. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]